

Crystal Structure Analysis of Substituted Piperidines: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromopiperidin-2-one

Cat. No.: B1266126

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Target Compound: **3-Bromopiperidin-2-one**

Status: A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for **3-Bromopiperidin-2-one**.

Alternative Compound for Analysis: To fulfill the core requirements of this technical guide, we present a detailed crystal structure analysis of a closely related and structurally determined compound: (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. This substituted piperidine serves as an excellent case study for the methodologies and data presentation relevant to the crystallographic analysis of piperidine-containing compounds.

Introduction to the Crystal Structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

The crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals key conformational features of the substituted piperidine ring. In the crystalline state, the methylpiperidine ring adopts a stable chair conformation.^[1] The mean plane of this twisted piperidine ring forms a dihedral angle of 39.89 (7)° with the plane of the benzene ring.^[1] The molecular packing is stabilized by weak C—H···O interactions, which link the molecules into infinite chains along the a-axis.^[1] Further stabilization is achieved through H···H interatomic

interactions and weak dispersive forces, contributing to the formation of a supramolecular network.^[1]

Crystallographic Data

The following table summarizes the key crystallographic data for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

Parameter	Value
Empirical Formula	C ₁₃ H ₁₆ ClNO
Formula Weight	237.72
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.0123 (4)
b (Å)	8.3241 (6)
c (Å)	12.8953 (9)
α (°)	85.192 (5)
β (°)	82.028 (5)
γ (°)	84.149 (5)
Volume (Å ³)	631.39 (8)
Z	2
Density (calculated) (Mg/m ³)	1.251
Absorption Coefficient (mm ⁻¹)	0.29
F(000)	252
Theta range for data collection (°)	2.4 to 25.5
Reflections collected	5678
Independent reflections	2345
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.123
R indices (all data)	R1 = 0.054, wR2 = 0.130

Experimental Protocols

Synthesis and Crystallization

The synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is not detailed in the provided search results. However, a general approach would involve the acylation of 4-methylpiperidine with 4-chlorobenzoyl chloride.

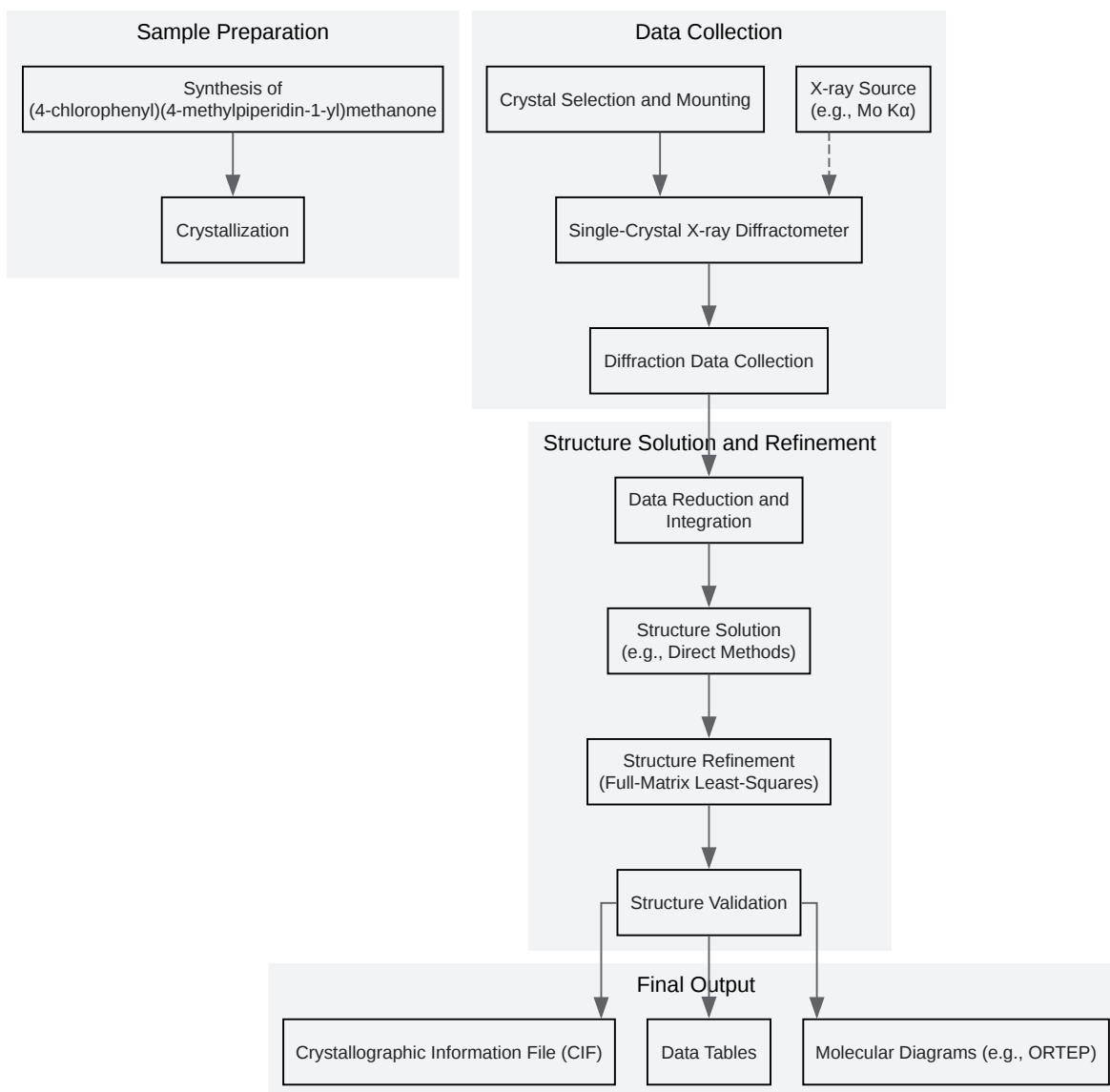
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement

The crystallographic data presented were obtained through single-crystal X-ray diffraction. A standard experimental workflow for such an analysis is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

Experimental Workflow for Crystal Structure Determination



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A generalized workflow for determining a crystal structure.

Signaling Pathways and Logical Relationships

The provided search results do not contain information regarding any signaling pathways associated with (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Therefore, a diagram for signaling pathways is not applicable in this context.

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References

- 1. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
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